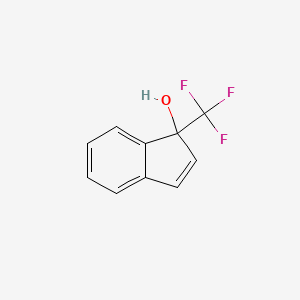![molecular formula C20H25NO B14269137 1-Benzyl-2-[(benzyloxy)methyl]piperidine CAS No. 141634-30-2](/img/structure/B14269137.png)
1-Benzyl-2-[(benzyloxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-[(benzyloxy)methyl]piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a benzyl group and a benzyloxy methyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-[(benzyloxy)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-[(benzyloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent piperidine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Parent piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-2-[(benzyloxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(benzyloxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and benzyloxy methyl groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The compound may modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the benzyloxy methyl group, making it less versatile in chemical reactions.
2-Benzylpiperidine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1-(2-Benzyloxyethyl)piperidine: Contains a benzyloxyethyl group instead of benzyloxymethyl, affecting its chemical properties.
Uniqueness
1-Benzyl-2-[(benzyloxy)methyl]piperidine is unique due to the presence of both benzyl and benzyloxy methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
141634-30-2 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-benzyl-2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C20H25NO/c1-3-9-18(10-4-1)15-21-14-8-7-13-20(21)17-22-16-19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2 |
InChI Key |
KJDNJGAZGYKNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
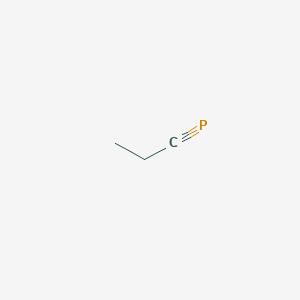
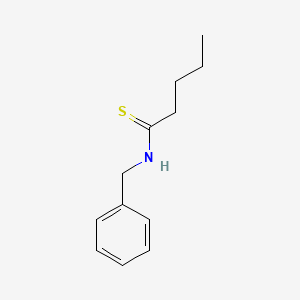
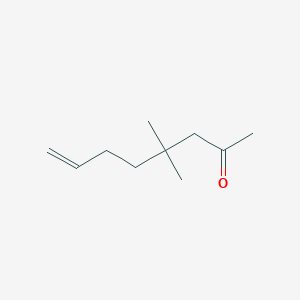

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
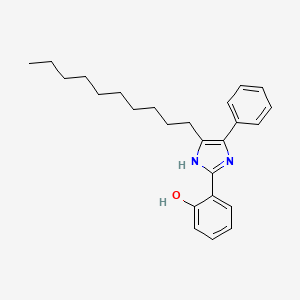
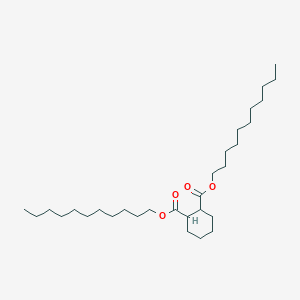

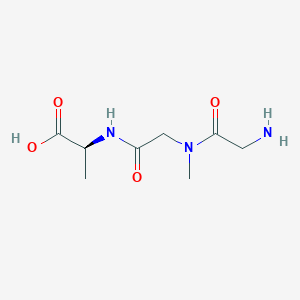
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
